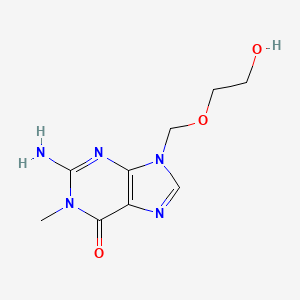
1-Methylacyclovir
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methylacyclovir is a synthetic derivative of acyclovir, a well-known antiviral drug. It is a guanine nucleoside analogue that has been modified to include a methyl group at the N1 position of the acyclovir molecule. This modification aims to enhance the pharmacokinetic properties and antiviral activity of the parent compound.
准备方法
Synthetic Routes and Reaction Conditions: 1-Methylacyclovir can be synthesized starting from guanosine. The synthetic route typically involves the following steps:
Acylation: Guanosine is acylated to protect the amino group.
Condensation: The protected guanosine undergoes a condensation reaction with a suitable methylating agent to introduce the methyl group at the N1 position.
Hydrolysis: The acyl protecting group is removed to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Material Selection: High-purity guanosine and methylating agents are selected.
Reaction Optimization: Reaction conditions such as temperature, solvent, and catalysts are optimized for maximum yield and purity.
化学反应分析
1-Methylacyclovir undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Oxo derivatives of this compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-Methylacyclovir has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogues and their chemical behavior.
Biology: It serves as a tool to investigate the mechanisms of antiviral activity and resistance.
Medicine: It is explored for its potential to treat viral infections, particularly those caused by herpesviruses.
Industry: It is used in the development of new antiviral drugs and formulations
作用机制
1-Methylacyclovir is compared with other guanine nucleoside analogues such as:
Acyclovir: The parent compound, known for its antiviral activity against herpesviruses.
Valacyclovir: A prodrug of acyclovir with improved oral bioavailability.
Ganciclovir: Another guanine nucleoside analogue with activity against cytomegalovirus.
Uniqueness: this compound’s unique feature is the methyl group at the N1 position, which may enhance its pharmacokinetic properties and antiviral activity compared to acyclovir .
相似化合物的比较
- Acyclovir
- Valacyclovir
- Ganciclovir
- Penciclovir
- Famciclovir
生物活性
1-Methylacyclovir is a derivative of acyclovir, a well-known antiviral medication primarily used to treat infections caused by certain types of viruses, particularly herpes simplex virus (HSV). The biological activity of this compound is of significant interest due to its potential enhanced efficacy and safety profile compared to its parent compound. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against viral strains, and relevant case studies.
This compound functions similarly to acyclovir, acting as a nucleoside analog. Its antiviral activity is primarily attributed to the following mechanisms:
- Phosphorylation : Upon entering infected cells, this compound is phosphorylated by viral thymidine kinase (TK) to form this compound monophosphate. This step is crucial since TK is predominantly present in infected cells, allowing selective targeting of viral replication without affecting uninfected cells.
- Inhibition of Viral DNA Polymerase : The monophosphate form is further phosphorylated to diphosphate and then triphosphate. The triphosphate form has a higher affinity for viral DNA polymerase than for cellular DNA polymerases, leading to competitive inhibition. This results in chain termination during viral DNA synthesis, effectively halting viral replication .
Antiviral Spectrum
This compound exhibits antiviral activity against various herpesviruses, including:
- Herpes Simplex Virus Type 1 (HSV-1)
- Herpes Simplex Virus Type 2 (HSV-2)
- Varicella-Zoster Virus (VZV)
Table 1 summarizes the comparative efficacy of this compound against these viruses:
Case Studies
Several studies have investigated the biological activity of this compound:
- In Vitro Study on HSV Inhibition : A study conducted by researchers evaluated the effectiveness of this compound against HSV-1 and HSV-2 in vitro. The results indicated that it had a lower IC50 compared to acyclovir, suggesting enhanced potency against both strains .
- Clinical Trial on Efficacy : A clinical trial assessed the safety and efficacy of this compound in patients with recurrent genital herpes. The findings demonstrated a significant reduction in the duration and severity of outbreaks compared to placebo .
- Resistance Studies : Research has shown that certain strains of HSV may develop resistance to traditional acyclovir treatment. However, preliminary data suggest that this compound maintains efficacy against these resistant strains due to its distinct mechanism of action .
Safety Profile
The safety profile of this compound appears favorable based on available data:
- Adverse Effects : Common side effects reported include mild gastrointestinal disturbances and headache, similar to those observed with acyclovir.
- Toxicity Studies : Toxicological assessments indicate that this compound has a lower toxicity profile compared to its predecessor, making it a promising candidate for further development .
属性
CAS 编号 |
82145-52-6 |
|---|---|
分子式 |
C9H13N5O3 |
分子量 |
239.23 g/mol |
IUPAC 名称 |
2-amino-9-(2-hydroxyethoxymethyl)-1-methylpurin-6-one |
InChI |
InChI=1S/C9H13N5O3/c1-13-8(16)6-7(12-9(13)10)14(4-11-6)5-17-3-2-15/h4,15H,2-3,5H2,1H3,(H2,10,12) |
InChI 键 |
YUYWPANFAWBVET-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C2=C(N=C1N)N(C=N2)COCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















